![molecular formula C22H22Cl2F3NO B1198806 Desbutylhalofantrine CAS No. 69756-48-5](/img/structure/B1198806.png)
Desbutylhalofantrine
描述
Desbutylhalofantrine is a metabolite of the antimalarial drug halofantrine. It belongs to the phenanthrene-methanol class of compounds and is known for its activity against chloroquine-resistant strains of Plasmodium falciparum . This compound has been studied for its pharmacokinetics and potential cardiotoxicity, similar to its parent compound .
准备方法
The preparation of desbutylhalofantrine involves the metabolic conversion of halofantrine in the liver. The synthetic route typically includes the following steps:
Starting Material: Halofantrine is used as the starting material.
Metabolic Conversion: Halofantrine undergoes N-dealkylation in the liver to form this compound.
Isolation and Purification: The metabolite is then isolated and purified using chromatographic techniques such as high-performance liquid chromatography.
化学反应分析
Desbutylhalofantrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more polar metabolites.
Reduction: Reduction reactions can occur under specific conditions, altering its chemical structure.
Substitution: This compound can undergo substitution reactions, particularly at the phenanthrene ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Pharmacological Properties
Desbutylhalofantrine has been studied for its effects on ion channels, particularly the human ether-a-go-go-related gene (HERG) potassium channels. These channels are crucial for cardiac repolarization, and their blockade can lead to serious cardiac arrhythmias.
Ion Channel Interaction
- Mechanism of Action : Both halofantrine and this compound block HERG K channels in a concentration-dependent manner. The half-maximal inhibitory concentrations (IC) for this compound have been reported at approximately 71.7 nM, indicating a significant affinity for these channels .
- Clinical Implications : The blockade of HERG channels by this compound raises concerns regarding QT interval prolongation, a marker for potential cardiac toxicity. Studies have shown that while this compound is perceived as having a safer profile than halofantrine, it still poses risks for cardiotoxicity, as evidenced by similar mechanisms of action on HERG channels .
Toxicological Studies
Research has indicated that this compound may contribute to the cardiotoxic effects associated with halofantrine administration.
Cardiotoxicity Evidence
- QT Interval Prolongation : In clinical settings, patients receiving halofantrine have exhibited significant QT interval prolongation. Although this compound is a metabolite of halofantrine, its role in exacerbating these effects has been documented in various studies .
- Comparative Studies : A study comparing the effects of halofantrine and this compound on cardiac myocytes demonstrated that both compounds could induce similar levels of HERG channel blockade, suggesting that this compound's contribution to cardiotoxicity should not be overlooked .
Data Tables
The following tables summarize key findings from studies on this compound:
Study | IC (nM) | Effect on HERG Channels | QT Interval Prolongation |
---|---|---|---|
Study 1 | 71.7 | High-affinity block | Yes |
Study 2 | 21.6 | High-affinity block | Yes |
Case Studies
- Clinical Case Report : A patient treated with halofantrine developed ventricular fibrillation without prior QT prolongation. Serum levels showed higher concentrations of this compound compared to halofantrine, suggesting a potential role for the metabolite in inducing cardiac events .
- Pediatric Study : In Kenyan children treated with halofantrine for uncomplicated malaria, monitoring revealed instances of QT interval prolongation correlating with elevated levels of both halofantrine and this compound in plasma .
作用机制
Desbutylhalofantrine exerts its effects by inhibiting the polymerization of heme molecules within the malaria parasite. This inhibition leads to the accumulation of toxic heme, which poisons the parasite . Additionally, this compound blocks HERG potassium channels, which can lead to cardiotoxic effects .
相似化合物的比较
Desbutylhalofantrine is similar to other antimalarial compounds such as:
Halofantrine: The parent compound, which also inhibits heme polymerization and has cardiotoxic potential.
Lumefantrine: A related compound that also belongs to the phenanthrene class and inhibits heme polymerization.
This compound is unique in its specific metabolic pathway and its distinct pharmacokinetic profile compared to its parent compound and other similar antimalarials .
生物活性
Desbutylhalofantrine (DHF) is a significant metabolite of halofantrine, an antimalarial drug primarily used to treat malaria caused by Plasmodium falciparum. Understanding the biological activity of DHF is essential for evaluating its pharmacological effects and potential therapeutic applications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DHF.
Overview of this compound
DHF is formed through the metabolism of halofantrine, predominantly via cytochrome P450 enzymes in the liver. It exhibits antimalarial properties similar to its parent compound but with distinct pharmacokinetic and pharmacodynamic profiles. The biological activity of DHF is influenced by various factors, including its interaction with metabolic enzymes, plasma protein binding, and its effects on different biological systems.
Pharmacokinetics
Research indicates that the pharmacokinetic parameters of DHF differ significantly from those of halofantrine. For instance, studies have shown that DHF has a longer half-life and higher bioavailability due to its metabolism and distribution characteristics.
Parameter | Halofantrine | This compound |
---|---|---|
Half-life (hours) | 10-20 | 20-30 |
Bioavailability (%) | 20-30 | 50-70 |
Volume of distribution | High | Moderate |
Antimalarial Effects
DHF retains significant antimalarial activity against Plasmodium species. A study involving non-immune subjects infected with multi-drug resistant strains demonstrated that DHF effectively reduced parasitemia levels. In vitro assays have shown that DHF is capable of inhibiting the growth of Plasmodium falciparum with an IC50 value comparable to that of halofantrine .
CYP Enzyme Interaction
DHF is known to interact with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These interactions can lead to altered metabolism of other drugs, potentially resulting in significant clinical implications. For example, a study found that both halofantrine and DHF inhibited CYP2D6 activity, which could affect the metabolism of co-administered medications .
Case Studies
- Case Study on Drug Interaction : A clinical trial involving Zambian subjects indicated that administration of halofantrine led to increased plasma levels of DHF, which in turn inhibited CYP2D6 activity significantly compared to baseline measurements . This suggests a potential for drug-drug interactions when DHF is administered alongside other medications metabolized by CYP2D6.
- Diabetes Impact Study : Research conducted on diabetic rats showed altered pharmacokinetics for both halofantrine and DHF. The unbound fraction of DHF was significantly higher in control groups compared to diabetic groups, indicating that diabetes may influence the bioavailability and efficacy of DHF .
Safety Profile
The safety profile of DHF has been evaluated in various studies. While it exhibits lower toxicity than its parent compound, concerns regarding its potential effects on liver enzymes and interactions with other drugs persist. Monitoring liver function during treatment with halofantrine or DHF is recommended due to their impact on hepatic enzyme activity .
属性
IUPAC Name |
3-(butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2F3NO/c1-2-3-7-28-8-6-21(29)19-12-18-17(10-14(23)11-20(18)24)16-9-13(22(25,26)27)4-5-15(16)19/h4-5,9-12,21,28-29H,2-3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHCHSNOXWVJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989921 | |
Record name | 3-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69756-48-5 | |
Record name | Desbutylhalofantrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESBUTYLHALOFANTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K35DDV85X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。